molecular formula C20H26N4O2 B2417222 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide CAS No. 1207050-90-5

2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide

Cat. No.: B2417222
CAS No.: 1207050-90-5
M. Wt: 354.454
InChI Key: QZOQUOXCLSBYLT-UHFFFAOYSA-N
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Description

2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with a pyrimidine ring, a piperidine moiety, and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and pharmacology.

Properties

IUPAC Name

2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-14-8-10-24(11-9-14)20-21-16(3)12-19(23-20)26-13-18(25)22-17-7-5-4-6-15(17)2/h4-7,12,14H,8-11,13H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOQUOXCLSBYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=CC=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and a suitable aldehyde or ketone.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where 4-methylpiperidine reacts with the pyrimidine intermediate.

    Attachment of the Acetamide Group: The final step involves the formation of the acetamide linkage through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the acetamide group, potentially yielding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent due to its biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it may disrupt bacterial cell walls or inhibit metabolic pathways essential for bacterial survival.

Anticancer Properties

Research indicates significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in studies:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.3
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)18.7

These results imply that the compound may effectively target cancer cells while exhibiting lower toxicity towards normal cells.

Case Studies and Research Findings

  • Antimicrobial Studies : Research has shown promising antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections.
  • Cytotoxicity Studies : Investigations into cytotoxic effects have demonstrated selective toxicity towards cancer cells, suggesting a viable pathway for drug development in oncology.
  • Enzyme Inhibition Studies : The compound has been noted to inhibit enzymes relevant to disease progression, such as acetylcholinesterase, which is significant for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The pyrimidine ring might engage in hydrogen bonding or π-π interactions, while the piperidine moiety could enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide
  • N-methyl-N-((3R,4R)-4-methyl-1-benzyl-3-piperidinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Uniqueness

Compared to similar compounds, 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide may exhibit unique pharmacokinetic properties, such as improved solubility or stability, due to the specific arrangement of its functional groups. Its unique structure could also result in distinct biological activity, making it a valuable compound for further research and development.

Biological Activity

The compound 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide (CAS Number: 1226458-45-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H30N4O2C_{22}H_{30}N_{4}O_{2} with a molecular weight of 382.5 g/mol. The structural representation highlights key functional groups that contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds structurally similar to 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide exhibit significant antitumor properties. For instance, derivatives containing pyrimidine rings have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

Case Study: In Vitro Antitumor Activity

A study evaluated the cytotoxic effects of related compounds on breast cancer cell lines, including MCF-7 and MDA-MB-231. The results demonstrated that these compounds could induce apoptosis and inhibit cell proliferation, suggesting their potential as therapeutic agents in cancer treatment .

Anti-inflammatory Properties

The compound's anti-inflammatory activity has also been explored. Research indicates that similar pyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases.

The anti-inflammatory effects are primarily attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide suggest potential efficacy against various bacterial strains. The structure suggests possible interactions with bacterial cell membranes, leading to cell lysis.

Case Study: Antimicrobial Efficacy

In laboratory settings, compounds with similar structures have exhibited broad-spectrum antibacterial activity at low MIC (minimum inhibitory concentration) values, indicating their potential as new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications in the piperidine and pyrimidine moieties have been shown to enhance potency and selectivity for specific biological targets.

Key Findings from SAR Studies

  • Pyrimidine Substituents : Altering substituents on the pyrimidine ring can significantly impact antitumor efficacy.
  • Piperidine Modifications : Variations in piperidine substituents affect both solubility and biological activity.
  • Aromatic Interactions : The presence of methyl groups on aromatic rings enhances lipophilicity, improving cellular uptake .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

  • Substitution Reaction : React 6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-ol with a halogenated acetamide derivative under alkaline conditions to form the pyrimidinyl ether intermediate.
  • Condensation : Use a condensing agent (e.g., DCC or EDCI) to couple the intermediate with 2-methylphenylamine.
    Key considerations:
    • Optimize reaction time and temperature to avoid side reactions (e.g., over-alkylation).
    • Monitor progress via TLC or HPLC .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural confirmation and purity assessment:

TechniquePurposeKey Parameters
NMR (¹H, ¹³C)Confirm molecular structure and substituent positionsUse deuterated solvents (e.g., DMSO-d6) and optimize relaxation delays for accurate integration .
Mass Spectrometry (HRMS)Verify molecular weight and fragmentation patternsElectrospray ionization (ESI) in positive mode for better adduct formation .
HPLC Assess purityUse a C18 column with UV detection at λ = 254 nm; gradient elution (water:acetonitrile) .

Q. What safety protocols are critical during handling?

Methodological Answer: Adhere to hazard codes and preventive measures:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H332 hazard code) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search methods can:

  • Predict intermediates and transition states to identify energy barriers.
  • Screen solvents for optimal polarity using COSMO-RS models.
  • Example: ICReDD’s workflow integrates computational predictions with experimental validation to reduce trial-and-error .

Q. How to design experiments for improving yield and scalability?

Methodological Answer: Apply Design of Experiments (DoE) principles:

  • Factors : Vary catalyst loading, temperature, and solvent ratio.
  • Responses : Measure yield, purity, and reaction time.
  • Statistical Analysis : Use a Central Composite Design (CCD) to model non-linear relationships.
    • Example: A 2³ factorial design with center points can identify optimal conditions with minimal runs .

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer: Systematic approaches include:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify variability sources.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., 4-methylpiperidinyl group) and test analogs for trends.
  • Dose-Response Validation : Use IC50/EC50 curves to confirm potency thresholds .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzymatic inhibition profiles?

Methodological Answer:

  • Assay Standardization : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate activity.
  • Kinetic Studies : Perform time-dependent assays to distinguish reversible vs. irreversible binding.
  • Cross-Validation : Repeat experiments with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Tables for Key Parameters

Q. Table 1: Recommended Reaction Conditions for Scale-Up

ParameterOptimal Range
Temperature60–80°C
Catalyst (Pd/C)5–10 mol%
SolventEthanol/water (3:1 v/v)
Reaction Time12–18 hours

Q. Table 2: Hazard Codes and Mitigation

CodeRiskMitigation
H315Skin irritationUse chemical-resistant gloves .
H319Eye damageEmergency eye wash stations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.